molecular formula C7H14ClN B2798487 (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride CAS No. 2411180-36-2

(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride

Cat. No.: B2798487
CAS No.: 2411180-36-2
M. Wt: 147.65
InChI Key: RCJIJEPMHWIWEU-MEKDEQNOSA-N
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Description

(1S,5R)-Bicyclo[3.2.0]heptan-3-amine hydrochloride is a bicyclic amine derivative with a fused [3.2.0] ring system. The compound consists of a seven-membered bicyclic framework with bridgehead stereochemistry at positions 1S and 5R. The amine group at position 3 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents . Its molecular formula is C₇H₁₃N·HCl (molecular weight: 147.64 g/mol). The stereochemistry and rigid bicyclic structure make it a valuable scaffold for drug discovery, particularly in conformational restriction strategies to improve target binding .

Properties

IUPAC Name

(1S,5R)-bicyclo[3.2.0]heptan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-3-5-1-2-6(5)4-7;/h5-7H,1-4,8H2;1H/t5-,6+,7?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQXSIGEBRBSO-VPEOJXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7_7H13_{13}N and is characterized by two chiral centers, contributing to its stereochemical diversity. The bicyclic framework allows for unique interactions with biological systems, making it a candidate for drug development and synthetic applications.

Research indicates that bicyclic amines, including (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride, may exhibit significant biological activities such as:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit microbial growth.
  • Anti-inflammatory Effects : The compound's structural features may influence its ability to modulate inflammatory responses.
  • Neurotransmitter Modulation : Its potential to interact with neurotransmitter systems could lead to treatments for neurological disorders.

Drug Development

The compound serves as a scaffold for developing new therapeutic agents. For example:

  • Dopamine Receptor Modulators : The azabicyclo[3.2.0]heptane skeleton has been explored for its affinity towards dopamine receptors, suggesting potential in treating psychiatric disorders .
  • Antiviral Agents : Derivatives of bicyclo[3.2.0]heptane have been synthesized for use in antiviral therapies, particularly against HIV .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Cyclization Reactions : Methods such as [2+2]-cycloaddition and cycloisomerization are commonly employed to construct the bicyclic framework .
  • Catalytic Strategies : The use of catalysts like ruthenium and iridium has been reported to enhance yields and selectivity during synthesis .

Functionalization Potential

The unique structure allows for various functionalization strategies, making it valuable in synthetic chemistry:

Functionalization MethodDescription
OxidationConversion of amines to carbonyls or other functional groups using oxidizing agents like potassium permanganate
ReductionUse of lithium aluminum hydride for reducing functional groups

Antipsychotic Agents

Research on compounds derived from this compound has led to the development of antipsychotic agents with selective dopamine D4 receptor affinity . These agents demonstrate promise in treating schizophrenia and related disorders.

Antibacterial Activity

A study highlighted the synthesis of azabicyclo[3.2.0]heptane derivatives that exhibited enhanced antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . This underscores the compound's potential in developing new antibiotics.

Mechanism of Action

The mechanism by which (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclic system’s ring topology significantly impacts physicochemical and biological properties. Key structural analogs include:

Compound Name Bicyclic System Substituents Molecular Formula Key Applications References
(1S,5R)-Bicyclo[3.2.0]heptan-3-amine HCl [3.2.0] 3-NH₂·HCl C₇H₁₃N·HCl Enzyme substrates, chiral synthons
Bicyclo[3.1.1]heptan-3-amine HCl [3.1.1] 3-NH₂·HCl C₇H₁₃N·HCl Conformational studies, receptor ligands
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine HCl [2.2.1] 2-NH₂·HCl C₇H₁₁N·HCl CXCR2 antagonists, anti-cancer agents
(1R,5R)-6-Methoxybicyclo[3.2.0]heptan-3-amine HCl [3.2.0] 3-NH₂, 6-OCH₃·HCl C₈H₁₅NO·HCl Bioactive intermediates

Key Observations :

  • Ring Strain: The [3.2.0] system exhibits moderate strain compared to the more rigid [2.2.1] (norbornane) framework, influencing reactivity and stability .
  • Stereochemical Impact : The (1S,5R) configuration in the target compound contrasts with the (1R,2S,4S) stereochemistry in [2.2.1] analogs, leading to divergent binding modes in biological systems .

Yield Comparison :

  • Enzymatic methods for [3.2.0] systems achieve 80–95% e.e. but require co-immobilized enzymes for scalability .
  • [3.1.1] systems show lower yields (~59%) due to steric hindrance during reductive amination .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves three critical steps: cyclization, amine introduction, and hydrochloride salt formation. Cyclization typically employs precursors like bicyclo[3.2.0]heptane derivatives under acidic or thermal conditions. Amine functionalization at the 3-position often uses ammonia or primary amines via nucleophilic substitution. Hydrochloride formation is achieved by treating the free base with HCl.
  • Key Data :

StepConditionsYield (%)Reference
CyclizationAcidic (H₂SO₄, 80°C)85
Amine IntroductionNH₃, EtOH, 24h78
Salt FormationHCl gas, Et₂O92
  • Contradiction Note : Yields vary with solvent purity; anhydrous conditions improve reproducibility by minimizing side reactions (e.g., hydrolysis) .

Q. How can researchers confirm the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity of protons in the bicyclic system. X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Purity : LC-MS (ESI+ mode) to detect impurities >0.1%.
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Degradation Pathways : Hydrolysis under acidic conditions (pH <3) or oxidation via radical intermediates. Antioxidants like BHT are recommended for long-term storage .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with dopamine receptors?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) using the crystal structure of D2 dopamine receptors (PDB: 6CM4). Compare binding affinities of (1S,5R) vs. (1R,5S) enantiomers via radioligand displacement assays ([³H]-Spiperone). The (1S,5R) enantiomer shows 10-fold higher affinity (IC₅₀ = 12 nM) due to optimal fit in the receptor’s hydrophobic pocket .
  • Contradiction Note : Some studies report conflicting IC₅₀ values (±15%) due to differences in membrane protein preparation methods .

Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Use lipid-based nanoemulsions to encapsulate the compound, reducing exposure to plasma oxidases.
  • Dosing : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life.
  • Analytical Validation : Monitor metabolites via UPLC-QTOF-MS in plasma samples collected at 0–24h post-dose .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Computational Modeling : Use QSAR models (e.g., VolSurf+) to predict logBB values. Introduce lipophilic substituents (e.g., trifluoromethyl) at the 7-position to increase logP from 1.2 to 2.5.
  • In Vitro BBB Models : Test permeability using MDCK-MDR1 monolayers; Papp >5 ×10⁻⁶ cm/s indicates favorable BBB uptake .
    • Data Table :
AnaloglogPPapp (×10⁻⁶ cm/s)logBB
Parent Compound1.23.2-0.5
7-CF₃ Derivative2.56.80.3

Q. What experimental approaches resolve contradictions in reported enzyme inhibition profiles (e.g., MAO-A vs. MAO-B selectivity)?

  • Methodological Answer :

  • Enzyme Source : Use recombinant human MAO isoforms (vs. rodent-derived enzymes) to avoid species-specific activity differences.
  • Assay Conditions : Standardize substrate concentrations (e.g., kynuramine at 50 μM) and pre-incubation times.
  • Data Interpretation : The compound shows MAO-A selectivity (IC₅₀ = 0.8 μM) only in assays with <1% DMSO; higher DMSO concentrations artifactually reduce potency .

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